molecular formula C7H7BrO2SZn B3068182 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide CAS No. 307531-84-6

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

Cat. No.: B3068182
CAS No.: 307531-84-6
M. Wt: 300.5 g/mol
InChI Key: DZNBTCXRFDXCFM-UHFFFAOYSA-M
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Description

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is an organozinc compound that features a thienyl group and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically involves the reaction of 5-bromo-2-thiophenecarboxaldehyde with 1,3-dioxolane in the presence of a zinc reagent. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the organozinc compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thienyl group to a thiol or other reduced forms.

    Substitution: The organozinc compound can participate in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Typical reaction conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized thiophene derivatives.

Scientific Research Applications

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

    Medicine: Research into the medicinal chemistry of thiophene derivatives includes exploring their potential as therapeutic agents for various diseases.

    Industry: The compound’s reactivity makes it useful in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom facilitates the transfer of the thienyl group to electrophilic centers, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The dioxolane ring can also participate in ring-opening reactions, adding to the compound’s versatility.

Comparison with Similar Compounds

Similar Compounds

    5-(1,3-Dioxolan-2-yl)-2-thienylmagnesium bromide: Another organometallic compound with similar reactivity but different metal center.

    5-(1,3-Dioxolan-2-yl)-2-thienylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions, offering different reactivity and selectivity.

Uniqueness

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is unique due to its combination of a thienyl group and a dioxolane ring, which provides distinct reactivity patterns. The presence of zinc also imparts specific nucleophilic properties that are advantageous in various synthetic applications.

Properties

IUPAC Name

bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNBTCXRFDXCFM-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2SZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 2
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 3
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 4
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 5
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide
Reactant of Route 6
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

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